[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride
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Overview
Description
[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a piperidine ring substituted with a phenylbutenyl group and a methanamine group, forming a hydrochloride salt. Its distinct molecular configuration makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Phenylbutenyl Group: The phenylbutenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Introduction of Methanamine Group: The methanamine group is added through a reductive amination reaction, where an amine is introduced to a carbonyl compound in the presence of a reducing agent.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenylbutenyl group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Grignard reagents, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Chemistry
In organic chemistry, [1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the structure and function of proteins and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the production of active pharmaceutical ingredients (APIs) and other high-value compounds.
Mechanism of Action
The mechanism of action of [1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine: The free base form of the compound.
[1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanol: A related compound with a hydroxyl group instead of a methanamine group.
[1-(4-Phenylbut-3-enyl)piperidin-3-yl]acetate: An ester derivative of the compound.
Uniqueness
What sets [1-(4-Phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride apart from similar compounds is its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H25ClN2 |
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Molecular Weight |
280.83 g/mol |
IUPAC Name |
[1-(4-phenylbut-3-enyl)piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c17-13-16-10-6-12-18(14-16)11-5-4-9-15-7-2-1-3-8-15;/h1-4,7-9,16H,5-6,10-14,17H2;1H |
InChI Key |
QPDRNFPNEKFNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCC=CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
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